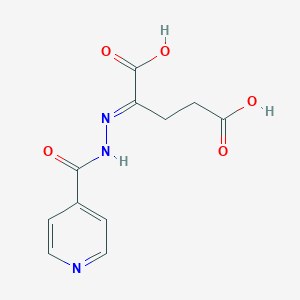![molecular formula C14H23NO4S B224341 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, also known as BPS, is a sulfonamide compound that has gained significant attention in scientific research due to its various applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of the sulfonamide group with hydrogen peroxide, leading to the formation of a sulfonamide radical. This radical can then react with a fluorescent probe, leading to a change in fluorescence intensity that can be detected. The reaction between this compound and hydrogen peroxide is selective, making it a valuable tool for detecting hydrogen peroxide in cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, this compound has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide in lab experiments is its selectivity for hydrogen peroxide. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using this compound is its potential toxicity to cells. While this compound has been shown to be relatively non-toxic, it can still have adverse effects on cell viability at high concentrations.
Direcciones Futuras
There are several future directions for research involving 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the this compound structure. These probes could be designed to detect other reactive species in cells, such as superoxide or nitric oxide.
Another area of interest is the development of this compound-based drugs for the treatment of oxidative stress-related diseases. This compound has been shown to have antioxidant properties, making it a potential candidate for drug development.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research due to its various applications. Its selectivity for hydrogen peroxide makes it a valuable tool for studying oxidative stress and related diseases. While there are limitations to its use, this compound has significant potential for future research and drug development.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction between 4-bromo-1-butanol and sodium hydride to form 4-butoxy-1-butanol. The 4-butoxy-1-butanol is then reacted with 1-chloromethyl-3,5-dinitrobenzene to form 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine. The final step involves the reaction of 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine with sodium sulfite to form this compound.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various scientific research applications. One of the primary applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively detect hydrogen peroxide, a type of ROS, in live cells. This makes it a valuable tool for studying oxidative stress and related diseases.
Another application of this compound is in the study of protein-protein interactions. This compound can be used to label proteins with a sulfonamide group, which can then be used to study protein-protein interactions using fluorescence resonance energy transfer (FRET) or other techniques.
Propiedades
Fórmula molecular |
C14H23NO4S |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-butoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-5-10-19-13-6-8-14(9-7-13)20(17,18)15-12(4-2)11-16/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
Clave InChI |
JXSANGSDUOVXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



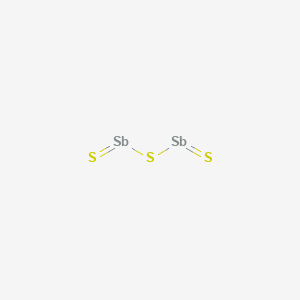
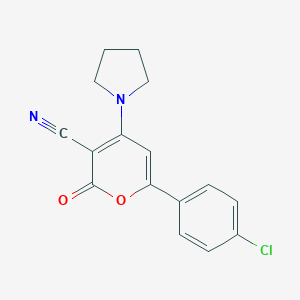
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)
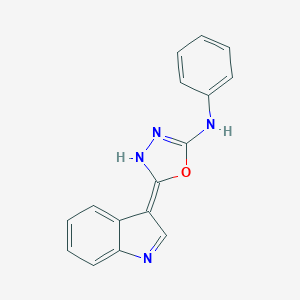


![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
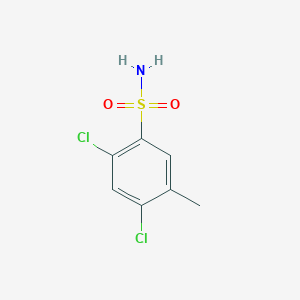

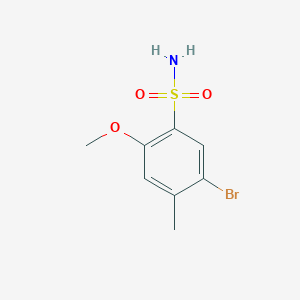
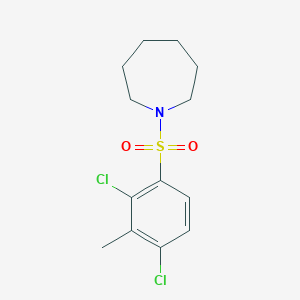
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
